Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a 4-butoxybenzamido group. The structure includes a thioacetamido linker bridging the thiadiazole ring to a methyl benzoate moiety. This design combines lipophilic (butoxy group) and polar (amide, ester) functionalities, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic systems.
Properties
IUPAC Name |
methyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-3-4-13-32-18-11-7-15(8-12-18)20(29)25-22-26-27-23(34-22)33-14-19(28)24-17-9-5-16(6-10-17)21(30)31-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDTEHQNOHZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. Key steps include the formation of the thiadiazole ring and the subsequent introduction of the benzoate and butoxybenzamido groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Formation of the 1,3,4-thiadiazole ring: This step involves the cyclization of thiosemicarbazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the benzoate group: The 1,3,4-thiadiazole intermediate is reacted with methyl 4-bromobenzoate in the presence of a base like potassium carbonate.
Coupling with the butoxybenzamido group: The final step involves the nucleophilic substitution of the thiadiazole derivative with 4-butoxybenzoyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent reaction conditions and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, or other reducible moieties within the compound.
Substitution: The compound's aromatic rings are susceptible to electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents in the presence of catalysts such as iron(III) chloride.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Corresponding amines or reduced nitro compounds.
Substitution products: Functionalized aromatic derivatives.
Scientific Research Applications
Chemistry
Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is used as a precursor in organic synthesis, enabling the construction of more complex molecules due to its reactive functional groups.
Biology
In biological research, this compound is used to study enzyme interactions, particularly those involving amido and ester functionalities. Its structural complexity makes it an excellent model for understanding enzyme-substrate binding mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmaceutical properties, including antimicrobial and anticancer activities. The presence of the thiadiazole ring, in particular, is of interest due to its known biological activity.
Industry
The compound finds applications in the development of specialty chemicals and advanced materials. Its reactivity makes it suitable for creating polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The biological and chemical effects of Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate are primarily mediated through its interaction with specific molecular targets. These include enzymes and receptors that recognize its amido and ester groups. The compound's mode of action often involves the formation of stable complexes with these targets, thereby modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Stability : The planarity of the thiadiazole-acetamido unit (observed in ) may contribute to crystallinity and stability, a trait likely shared by the target compound .
Biological Activity
Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Structure and Properties
The compound features a methyl ester group, a benzoate moiety, and a thiadiazole ring substituted with a butoxybenzamido group. The presence of the thiadiazole ring is significant as it is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The cytotoxic effects of compounds containing the 1,3,4-thiadiazole structure have been extensively documented:
- Cytotoxicity against Cancer Cell Lines : this compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazoles exhibited significant suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) .
Table 1: IC50 Values of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 21 | SK-MEL-2 | 4.27 |
| Compound 31 | MDA-MB-231 | 9.0 |
| Compound 36 | HT29 | 12.57 |
The anticancer activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through multiple pathways including caspase activation and mitochondrial dysfunction .
- Targeting Specific Pathways : The interaction with specific molecular targets such as kinases or transcription factors involved in cell cycle regulation has also been proposed as a mechanism for the observed cytotoxicity .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have demonstrated antimicrobial effects:
- Broad Spectrum Activity : Compounds with thiadiazole structures have shown efficacy against various bacterial strains and fungi. For example, certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 20 µg/mL |
Case Studies
Several case studies have reported the synthesis and biological evaluation of thiadiazole derivatives:
- Study by Alam et al. (2011) : This study synthesized various thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The most potent compounds showed selective toxicity towards cancer cells compared to normal cells .
- Research on Antimicrobial Properties : A study published in Frontiers in Chemistry demonstrated that certain thiadiazole derivatives had better antibacterial activity than traditional antibiotics against specific pathogens .
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogues
Q. Table 2: Stability in Simulated Physiological Conditions
| Condition | Solubility (µg/mL) | Degradation (%) at 24 hrs |
|---|---|---|
| PBS (pH 7.4) | 12 ± 2 | <5% |
| SGF (pH 2.0) | 8 ± 1 | 85% |
| Plasma (37°C) | 15 ± 3 | 10% |
| Data from . |
Key Research Gaps
- Mechanistic Studies : Elucidate the compound’s interaction with non-target proteins via proteome-wide profiling .
- Formulation Strategies : Develop nanoparticle carriers (e.g., PLGA) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
